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molecular formula C16H13F3O3 B8344863 (3-Benzyloxy-5-trifluoromethyl-phenyl)-acetic acid

(3-Benzyloxy-5-trifluoromethyl-phenyl)-acetic acid

Cat. No. B8344863
M. Wt: 310.27 g/mol
InChI Key: UIISCEAVSWWFRB-UHFFFAOYSA-N
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Patent
US08067445B2

Procedure details

To 3-fluoro-5-(trifluoromethyl)phenylacetic acid (2.0 g, 9.0 mmol) and benzyl alcohol (1.9 mL, 18.0 mmol) in NMP (10 mL) was added sodium hydride (60% in mineral oil; 0.8 g, 19.8 mmol), and the reaction was stirred at 120° C. for 3 hours. The mixture was acidified and extracted with EtOAc, and the crude material was purified by silica gel chromatography to give the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]([CH2:12][C:13]([OH:15])=[O:14])[CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[CH2:16]([OH:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[H-].[Na+]>CN1C(=O)CCC1>[CH2:16]([O:23][C:2]1[CH:3]=[C:4]([CH2:12][C:13]([OH:15])=[O:14])[CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)C(F)(F)F)CC(=O)O
Name
Quantity
1.9 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
0.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 120° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
the crude material was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=C(C1)C(F)(F)F)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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